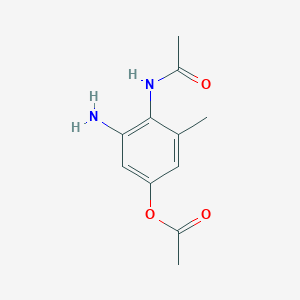

4-Acetamido-3-amino-5-methylphenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(4-acetamido-3-amino-5-methylphenyl) acetate |

InChI |

InChI=1S/C11H14N2O3/c1-6-4-9(16-8(3)15)5-10(12)11(6)13-7(2)14/h4-5H,12H2,1-3H3,(H,13,14) |

InChI Key |

VWLOUMQHWJKUCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)N)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetamido 3 Amino 5 Methylphenyl Acetate

Retrosynthetic Disconnection Strategies for the Phenyl Acetate (B1210297) Core and Substituted Phenyl Ring of 4-Acetamido-3-amino-5-methylphenyl Acetate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, or FGIs). deanfrancispress.com

The most logical initial disconnection for this compound is at the acetate ester linkage. deanfrancispress.comdeanfrancispress.com This bond is readily formed in the forward synthesis via the esterification of a phenol (B47542), a robust and high-yielding reaction.

Disconnection: Phenyl Ester C(aryl)–O Bond

Reaction Type: Functional Group Interconversion (FGI)

Precursors: 4-Acetamido-3-amino-5-methylphenol and an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).

This disconnection simplifies the target molecule to a substituted phenol. In a forward synthesis, this esterification is typically performed as the final step to prevent the ester from being hydrolyzed by acidic or basic conditions that may be required for other transformations.

The arrangement of the amino and acetamido groups at positions 3 and 4, respectively, is a central synthetic challenge. These ortho-related nitrogen substituents require careful planning to install with correct regioselectivity.

A primary strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. youtube.comresearchgate.net Therefore, a key retrosynthetic step is the conversion of the 3-amino group to a 3-nitro group.

Disconnection: C–N bond of the 3-amino group

Reaction Type: Functional Group Interconversion (FGI)

Precursor: 4-Acetamido-3-nitro-5-methylphenol

The synthesis of the 4-acetamido-3-nitro-5-methylphenol intermediate is non-trivial. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution reactions like nitration. The hydroxyl (–OH), acetamido (–NHCOCH₃), and methyl (–CH₃) groups are all ortho, para-directing activators. brainly.combrainly.com Attempting to nitrate (B79036) a precursor such as 4-acetamido-3-methylphenol would likely result in substitution at positions 2 or 6, rather than the desired position 3, due to the powerful directing influence of the hydroxyl and acetamido groups.

To overcome this, a multi-step pathway starting from a simpler material where the relative positions can be controlled is necessary. The acetamido group often serves a dual role: it acts as a protecting group for a more reactive amino group and moderates its powerful activating effect, allowing for more controlled subsequent reactions. jove.com

The placement of the methyl group at position 5 is another critical consideration. Two general approaches exist: introducing the methyl group onto a pre-existing ring or beginning the synthesis with an already methylated starting material.

For a complex, multi-substituted target, attempting a late-stage methylation via a reaction like Friedel-Crafts alkylation is often problematic. Such reactions can suffer from a lack of regioselectivity, poly-alkylation, and potential carbocation rearrangements. youtube.com

A more strategic approach is to begin with a commercially available, methylated starting material where the methyl group is already correctly positioned relative to other key functional groups. unimi.it Starting materials such as cresols (methylphenols) or toluidines (methylanilines) provide a reliable foundation for building the rest of the molecule, ensuring the methyl group remains in the desired location throughout the synthetic sequence. unimi.itgoogle.com

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, the forward synthesis hinges on several key transformations.

The reduction of an aromatic nitro group to an amino group (an aniline) is one of the most fundamental and widely used reactions in the synthesis of aromatic compounds. wikipedia.org A variety of methods exist, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule (chemoselectivity). researchgate.net

Common methods include:

Catalytic Hydrogenation: This highly efficient method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. youtube.comwikipedia.org It is often clean and high-yielding but can sometimes reduce other functional groups like alkenes or alkynes.

Metal-Acid Reduction: The classical Béchamp reduction uses iron filings in acidic media (e.g., Fe/HCl). youtube.com Other common systems include tin(II) chloride in hydrochloric acid (SnCl₂/HCl). wikipedia.org These methods are robust and tolerant of many functional groups.

Sulfide (B99878) Reduction: Reagents like sodium sulfide (Na₂S), sodium hydrosulfite (Na₂S₂O₄), or ammonium (B1175870) polysulfide are particularly useful for the selective reduction of one nitro group in a dinitro-aromatic compound. wikipedia.org

Transfer Hydrogenation: This technique avoids the need for pressurized hydrogen gas by using molecules like hydrazine (B178648) (N₂H₄), ammonium formate (B1220265) (HCOONH₄), or phosphinic acid in the presence of a catalyst (e.g., Pd/C) to serve as the hydrogen source. researchgate.net

Interactive Table: Comparison of Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ / Pd-C | 1-4 atm H₂, RT-50°C, various solvents (EtOH, EtOAc) | High yield, clean byproducts (H₂O) | Requires H₂ gas, may reduce other groups |

| Fe / HCl or Acetic Acid | Reflux | Inexpensive, high chemoselectivity | Harsh acidic conditions, iron sludge waste |

| SnCl₂ / HCl | RT-Reflux | Works well, mild conditions | Stochiometric tin waste, requires basic workup |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, good for some selective reductions | Can be slow, requires aqueous workup |

Acylation is the process of introducing an acyl group (R-C=O) onto a molecule. In the synthesis of the target compound, two acylation reactions are necessary: N-acylation to form the acetamido group and O-acylation to form the phenyl acetate ester.

The reaction involves treating a nucleophile (an amine or a phenol) with an acylating agent. ncert.nic.in Aliphatic and aromatic primary and secondary amines readily react with acid chlorides and anhydrides in a nucleophilic substitution reaction to form amides. ncert.nic.in Phenols undergo a similar reaction to form esters.

A key principle is the relative nucleophilicity of the functional groups. Amino groups are generally more nucleophilic than phenolic hydroxyl groups. Therefore, if both an unprotected amine and a phenol are present in a molecule, N-acylation will occur preferentially. This allows for selective protection of the amine as an amide before proceeding with other reactions. acs.org The final O-acylation of the phenol is typically performed under conditions that drive the reaction to completion.

Interactive Table: Common Acylating Agents

| Acylating Agent | Structure | Typical Conditions | Byproduct |

|---|---|---|---|

| Acetyl Chloride | CH₃COCl | With a base (e.g., pyridine, triethylamine) to neutralize HCl | HCl |

| Acetic Anhydride | (CH₃CO)₂O | Can be used with or without a catalyst/base | Acetic Acid |

| Acetic Acid | CH₃COOH | Requires strong acid catalyst and heat (Fischer esterification for O-acylation) | Water |

| Ketene (B1206846) | CH₂=C=O | Gaseous reagent, highly reactive | None |

Development of Regioselective and Chemoselective Synthetic Pathways for this compound

Control of Substituent Placement on the Phenyl Ring

Achieving the specific 1,3,4,5-substitution pattern of this compound requires a carefully planned multi-step synthetic sequence that leverages the directing effects of the substituents introduced at each stage.

A plausible synthetic route could begin with a readily available starting material like 3-methylphenol (m-cresol). The synthetic strategy would involve a sequence of reactions such as nitration, reduction, and acylation, where the order of these steps is critical.

Nitration: The first electrophilic substitution on 3-methylphenol would be governed by the ortho, para-directing methyl and hydroxyl groups. Nitration (using HNO₃/H₂SO₄) would likely yield a mixture of isomers, with substitution occurring at positions ortho and para to the powerful hydroxyl activator.

Further Substitution: Subsequent functionalization steps would be directed by the combined influence of the existing groups. For example, after nitration, the nitro group, a strong deactivator and meta-director, would influence the position of any further substitution, in concert with the ortho, para-directing methyl and hydroxyl groups. pearson.compearson.com

Introduction of Amino Groups: The amino groups are typically introduced via the reduction of nitro groups (e.g., using Sn/HCl or catalytic hydrogenation). The timing of this reduction is key, as the resulting amino group is a strong ortho, para-director and highly activating.

The synthesis must be designed so that the directing effects of the substituents at each step lead to the desired final arrangement. For instance, the introduction of one group can block a certain position, thereby forcing the next substituent into the desired location.

Selective Functional Group Transformations in Multi-functionalized Intermediates

Chemoselectivity is the selective reaction of one functional group in the presence of others. This is a significant challenge in molecules like the precursors to this compound, which contain multiple reactive sites, namely a hydroxyl group and two different amino groups (or their precursors).

A key transformation is the selective acetylation of one amino group to form the acetamido group, and the selective O-acetylation of the phenol to form the phenyl acetate, without affecting other reactive sites.

Selective N-Acetylation: The amino group (-NH2) is generally more nucleophilic than the phenolic hydroxyl group (-OH). quora.com This inherent difference in reactivity can be exploited to achieve selective N-acetylation. By using a controlled amount of an acetylating agent like acetic anhydride, the amino group will react preferentially. quora.comorientjchem.org Methods using zinc acetate in acetic acid under microwave irradiation have been reported to be highly chemoselective for N-acetylation of amines in the presence of phenols and alcohols. scispace.comresearchgate.net

Selective O-Acetylation: To achieve selective O-acetylation of the phenol in the presence of an unprotected amine, the reactivity must be reversed. This can be accomplished by performing the reaction under acidic conditions. nih.gov In a strong acid medium (like trifluoroacetic acid or perchloric acid), the basic amino group is protonated to form an ammonium salt (-NH3+). This protonated group is no longer nucleophilic and is protected from acylation, allowing the less reactive hydroxyl group to be selectively acetylated. nih.gov

Protecting Groups: An alternative strategy involves the use of protecting groups. utdallas.edu An amino group can be temporarily protected, for example, as a carbamate (B1207046) (e.g., Boc), allowing other transformations to occur elsewhere in the molecule. The protecting group is then removed in a later step. utdallas.edugsconlinepress.com

| Transformation | Reagents/Conditions | Principle of Selectivity | Reference |

|---|---|---|---|

| Selective N-Acetylation | Acetic Anhydride (controlled stoichiometry) | Higher nucleophilicity of amine vs. phenol. | quora.com |

| Selective N-Acetylation | Zinc Acetate / Acetic Acid / Microwave | Catalyst promotes chemoselective N-acetylation. | scispace.comresearchgate.net |

| Selective O-Acetylation | Acetic Anhydride / Strong Acid (e.g., HClO₄, CF₃CO₂H) | Amine is protonated and deactivated, allowing phenol to react. | nih.gov |

| General Strategy | Protecting Groups (e.g., Boc for amines) | Temporarily mask a reactive group to allow another to react. | utdallas.edugsconlinepress.com |

Catalytic Methodologies in the Synthesis of this compound

Catalysis, particularly using transition metals, offers powerful tools for forming C-N and C-H bonds, which are fundamental transformations in the synthesis of aromatic amines.

Transition-Metal Catalysis in Amination and C-H Functionalization

Transition-metal catalysis provides efficient and direct routes to construct N-functionalized molecules, often with high selectivity and under milder conditions than classical methods. quora.comutdallas.edu These strategies can be vital for introducing the amino groups onto the aromatic ring or for other functionalizations.

C-H Amination: Direct C-H amination is a highly atom-economical method for forming C-N bonds, as it avoids the need for pre-functionalized starting materials (like aryl halides). utdallas.edu Catalysts based on late transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) have been extensively developed for this purpose. quora.comutdallas.edu These reactions can proceed via various mechanisms, often involving a metal-nitrenoid intermediate that inserts into a C-H bond. libretexts.org The regioselectivity of these reactions can often be controlled by directing groups within the substrate. acs.org

Cross-Coupling Reactions: While C-H amination is direct, the Buchwald-Hartwig amination remains a benchmark for C-N bond formation. This palladium-catalyzed cross-coupling reaction couples an amine with an aryl halide or triflate. While it requires a pre-functionalized substrate, its reliability and broad scope make it a powerful tool.

C-H Functionalization: Beyond amination, transition metals catalyze a wide array of C-H functionalization reactions that can be used to build up the complexity of the aromatic scaffold. unizin.org For example, palladium catalysts, in conjunction with specific ligands, can direct the olefination of anilines at the para-position, demonstrating remote C-H functionalization. uva.nl Iron-based catalysts, which are more abundant and less toxic, have been developed for the selective amination of indole (B1671886) rings, showcasing the potential of non-precious metals in these transformations.

| Catalytic System | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium (Pd), Rhodium (Rh), Iridium (Ir) | C-H Amination | Directly converts a C-H bond to a C-N bond, offering high atom economy. Regioselectivity can be guided by directing groups. | quora.comutdallas.edu |

| Palladium (Pd) / Ligands (e.g., Buchwald-Hartwig) | Cross-Coupling Amination | Couples amines with aryl halides/triflates. A highly reliable and widely used method for C-N bond formation. | quora.com |

| Cobalt (Co), Iron (Fe) | C-H Amination / Functionalization | Represents the use of earth-abundant, non-precious metals for C-N bond formation and other C-H functionalizations. | acs.org |

| Palladium (Pd) / S,O-Ligand | para-Selective C-H Olefination | Demonstrates remote C-H functionalization of anilines, where a specific ligand directs the reaction to the para position. | uva.nl |

Organocatalytic and Biocatalytic Approaches for Green Synthesis

The paradigm of chemical synthesis is progressively shifting towards more environmentally benign methods, with organocatalysis and biocatalysis emerging as powerful tools for green synthesis. These approaches offer high selectivity and milder reaction conditions, often circumventing the need for hazardous reagents and heavy metal catalysts.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. rsc.org For a molecule like this compound, organocatalysts could be instrumental in key bond-forming reactions. For instance, in the synthesis of related aniline (B41778) derivatives, organocatalytic methods have been developed for the selective oxidation of substituted anilines to form either azoxybenzenes or nitro compounds, demonstrating the potential for precise functional group manipulation. rsc.org While a direct organocatalytic synthesis of the target compound is not yet reported, the principles can be applied to its potential precursors. For example, the introduction of the amino group onto a substituted phenolic ring could potentially be achieved through organocatalytic amination reactions.

Biocatalysis:

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions. This approach is particularly attractive for the synthesis of fine chemicals and pharmaceuticals. A plausible biocatalytic route to a precursor of this compound could involve the enzymatic acetylation of a corresponding aminophenol derivative. The chemoselective acetylation of the amino group in the presence of a hydroxyl group is a known challenge that can be addressed using enzymes. For example, immobilized lipases, such as Novozym 435, have been successfully used for the chemoselective N-acetylation of 2-aminophenol (B121084) using vinyl acetate as the acyl donor. acs.org This method demonstrates high conversion and selectivity under gentle conditions. acs.org

Furthermore, biocatalysts can be employed for the synthesis of aminophenol precursors from nitroaromatic compounds. A continuous reaction system combining a metal catalyst for the reduction of a nitro group to a hydroxylamino group, followed by an enzymatic conversion to an aminophenol using a hydroxylaminobenzene mutase, has been demonstrated. dtic.mil This chemoenzymatic cascade showcases the potential for integrating biocatalytic steps into a synthetic sequence to enhance sustainability.

A hypothetical biocatalytic approach for a key intermediate is presented in the table below:

| Reaction Step | Biocatalyst | Substrate | Product | Potential Advantages |

| Selective N-acetylation | Immobilized Lipase (B570770) (e.g., Novozym 435) | 3-Amino-5-methyl-4-hydroxyphenyl acetate | This compound | High chemoselectivity, mild reaction conditions, catalyst recyclability. |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance process efficiency. These principles can be holistically applied to the synthesis of this compound, from the choice of starting materials to the final purification steps.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. rsc.orgnih.gov Key considerations for the synthesis of the target molecule include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org For instance, one-pot reactions, where multiple transformations occur in a single reactor, can significantly improve atom economy by reducing the need for intermediate isolation and purification steps. A one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol (B140041) to paracetamol is a prime example of this principle in action, avoiding undesirable side reactions and improving yield. rsc.orgrsc.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting petrochemical sources. While the direct synthesis from biomass for this specific molecule is not established, the broader trend in green chemistry is to explore bio-based precursors for aromatic compounds. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both organocatalysts and biocatalysts are excellent examples of this principle, as they can be used in small amounts and often recycled and reused. rsc.org

Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green solvents such as water, ethanol (B145695), or supercritical fluids are preferred over hazardous organic solvents. researchgate.net Solvent-free reaction conditions, where possible, represent an ideal scenario. mdpi.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Biocatalytic reactions, which typically operate under mild conditions, are inherently more energy-efficient. acs.org Mechanochemistry, which uses mechanical energy to drive reactions, can also lead to significant energy savings. nih.gov

The table below summarizes the application of green chemistry principles to the potential synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Example from Related Syntheses |

| Atom Economy | One-pot synthesis of the target molecule from a suitable precursor. | One-pot mechanochemical synthesis of paracetamol. rsc.orgrsc.org |

| Catalysis | Use of recyclable organo- or biocatalysts for key transformations. | Immobilized lipase for selective acetylation. acs.org |

| Safer Solvents | Utilizing water or ethanol as a reaction medium. | Molybdenum-catalyzed allylic amination in ethanol. researchgate.net |

| Energy Efficiency | Employing biocatalytic or mechanochemical methods at ambient temperature. | Mechanochemical aza-Henry/acylation reactions. nih.gov |

By integrating these advanced synthetic methodologies and adhering to the principles of green chemistry, the synthesis of this compound can be envisioned as a more sustainable and efficient process, aligning with the future direction of chemical manufacturing.

Chemical Transformations and Reactivity Profiling of 4 Acetamido 3 Amino 5 Methylphenyl Acetate

Mechanistic Investigations of Hydrolysis and Transesterification Reactions of the Phenyl Acetate (B1210297) Moiety

The hydrolysis of the phenyl acetate group in 4-Acetamido-3-amino-5-methylphenyl acetate can proceed through several mechanistic pathways, largely dependent on the pH of the reaction medium. These include acid-catalyzed, base-catalyzed, and neutral hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of phenyl acetate is significantly accelerated in the presence of a base. stanford.edu The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the expulsion of the phenoxide ion and the formation of acetic acid, which is subsequently deprotonated by the basic medium. The reaction is first-order with respect to both the ester and the hydroxide ion concentration. stanford.edu For phenyl acetates, base-catalyzed hydrolysis is often the dominant pathway in near-neutral to basic solutions. stanford.edu The substituents on the phenyl ring play a crucial role, with electron-withdrawing groups generally increasing the rate of hydrolysis by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. Conversely, the electron-donating amino and methyl groups in this compound would be expected to decrease the rate of base-catalyzed hydrolysis compared to unsubstituted phenyl acetate.

Neutral Hydrolysis and Water-Assisted Pathways

In the absence of strong acids or bases, the hydrolysis of phenyl acetates can still occur through a neutral hydrolysis mechanism, although at a much slower rate. In this pathway, a water molecule acts as the nucleophile. To facilitate the reaction, a second water molecule often acts as a general base, accepting a proton from the attacking water molecule as it forms a bond with the carbonyl carbon. rsc.org This water-assisted pathway leads to the formation of a tetrahedral intermediate, which then breaks down to the products. The rate of neutral hydrolysis is highly dependent on the concentration of water and the intrinsic reactivity of the ester. rsc.org

Reactivity and Derivatization of the Aromatic Amino Group in this compound

The aromatic amino group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation Reactions

Acylation: The aromatic amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or isocyanates. nih.gov This reaction typically proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of the acetamido and methyl groups on the ring can influence the nucleophilicity of the amino group and thus the reaction rate.

Alkylation: N-alkylation of aromatic amines can be achieved using alkyl halides or through reductive amination pathways. acs.org Modern methods often employ transition-metal catalysts, such as those based on ruthenium or cobalt, which facilitate the reaction of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgrsc.org These catalytic systems offer a more environmentally friendly and atom-economical approach to N-alkylation. acs.org The use of a base is often required to neutralize the acid byproduct in reactions with alkyl halides. google.com The steric and electronic environment around the amino group in this compound will affect the feasibility and outcome of alkylation reactions.

Arylation: The formation of a new carbon-nitrogen bond through the N-arylation of aromatic amines is a fundamental transformation in organic synthesis. wjpmr.com Traditional methods like the Ullmann condensation often require harsh reaction conditions. nih.gov More contemporary approaches utilize transition-metal catalysts, such as copper or palladium, in cross-coupling reactions with aryl halides. wjpmr.com Transition-metal-free methods have also been developed, for instance, using o-silylaryl triflates in the presence of a fluoride (B91410) source to generate arynes in situ, which then react with the amine. nih.gov

| Reaction Type | Reagents | General Conditions |

| Acylation | Acid chlorides, Anhydrides, Isocyanates | Typically in the presence of a base to neutralize the acid byproduct. |

| Alkylation | Alkyl halides, Alcohols | Often requires a base or a transition-metal catalyst (e.g., Ru, Co). acs.orgrsc.orggoogle.com |

| Arylation | Aryl halides, o-Silylaryl triflates | Can be catalyzed by transition metals (e.g., Cu, Pd) or proceed via transition-metal-free pathways. wjpmr.comnih.gov |

Theoretical and Computational Investigations of 4 Acetamido 3 Amino 5 Methylphenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties that govern the stability and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium to large-sized molecules. For 4-Acetamido-3-amino-5-methylphenyl acetate (B1210297), DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), can elucidate several key electronic characteristics. chemrxiv.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. unife.it The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. unife.it Studies on similar acetamide (B32628) derivatives show that substitutions on the phenyl ring can significantly alter these energy levels. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For 4-Acetamido-3-amino-5-methylphenyl acetate, the oxygen atoms of the carbonyl groups in both the acetate and acetamido moieties would be expected to show strong negative potential, indicating sites susceptible to electrophilic attack. Conversely, the amino group's hydrogens and the aromatic protons would exhibit positive potential.

Mulliken and Natural Bond Orbital (NBO) charge analyses quantify the partial charge on each atom, providing further insight into the electronic landscape and the nature of intramolecular interactions. researchgate.net

Interactive Table 1: Predicted Electronic Properties of Acetamide Derivatives from DFT Studies

This table presents representative data for electronic properties calculated for acetanilide (B955) and related derivatives, which can be considered analogous to this compound. The specific values for the target compound would require dedicated computation.

| Property | Representative Value (Acetanilide) | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | A larger gap implies greater kinetic stability and lower reactivity. unife.it |

| Dipole Moment | ~ 3.7 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. researchgate.netacs.org

These high-level methods are particularly valuable for calculating precise thermochemical data, such as enthalpies of formation, and for benchmarking the results obtained from more approximate methods like DFT. researchgate.netfree.fr For systems where weak intermolecular interactions or complex electronic effects are dominant, ab initio calculations can provide a more reliable description. acs.org For instance, calculating the precise energetics of non-bonded interactions that might influence the conformational preferences of this compound would benefit from the application of methods like MP2 or CCSD(T). acs.org While a full geometry optimization of this molecule using high-level ab initio methods would be computationally demanding, they are often used to refine the energies of stationary points (minima and transition states) initially located with DFT. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational analysis involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. For this compound, key rotational degrees of freedom include the torsion angles around the C(aryl)-O(ester), O(ester)-C(carbonyl), C(aryl)-N(amide), and N(amide)-C(carbonyl) bonds. Studies on substituted phenylacetates and acetanilides reveal distinct conformational preferences. acs.orgrsc.org Phenyl acetate, for example, often prefers a conformation where the phenyl ring is nearly orthogonal to the ester plane to minimize steric hindrance, though planar conformers are also significant. acs.org The acetamido group in acetanilide is known to be largely planar due to the resonance between the nitrogen lone pair and the carbonyl π-system. researchgate.net A systematic scan of the potential energy surface by varying these dihedral angles would reveal the low-energy conformers, their relative populations according to the Boltzmann distribution, and the energy barriers separating them.

Interactive Table 2: Key Dihedral Angles for Conformational Analysis

This table outlines the critical dihedral angles in this compound that would be the focus of a conformational analysis.

| Dihedral Angle | Atoms Involved | Description |

| τ1 (Ester) | C(aryl)-C(aryl)-O-C(carbonyl) | Defines the orientation of the acetate group relative to the phenyl ring. |

| τ2 (Amide) | C(aryl)-C(aryl)-N-C(carbonyl) | Defines the orientation of the acetamido group relative to the phenyl ring. |

| τ3 (Amino) | C(aryl)-C(aryl)-C(amino)-N | Defines the rotation of the amino group. |

| τ4 (Methyl) | C(aryl)-C(aryl)-C(methyl)-H | Defines the rotation of the methyl group protons. |

Computational Prediction of Reaction Mechanisms and Transition States for this compound Transformations

A primary application of computational chemistry is the elucidation of reaction mechanisms, providing detailed pathways and energetic information that is often inaccessible through experiment alone.

The two key functional groups susceptible to hydrolysis in this compound are the ester and the amide. Computational methods, particularly DFT, are well-suited to model these reactions.

Ester Hydrolysis: The hydrolysis of the phenyl acetate group can be catalyzed by acid or base. In base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. stanford.edu Computational studies on phenyl acetate hydrolysis show that this leads to the formation of a tetrahedral intermediate. stanford.eduresearchgate.net The subsequent collapse of this intermediate, involving the cleavage of the C-O bond to the phenoxy group, is typically the rate-determining step. DFT calculations can map the entire potential energy surface of this process, identifying the structure and energy of the transition state for the formation and breakdown of the tetrahedral intermediate.

Amide Hydrolysis: Amide hydrolysis is generally slower than ester hydrolysis. Computational studies on the alkaline hydrolysis of acetanilide have shown that the mechanism also proceeds via a nucleophilic addition of a hydroxide ion to form a tetrahedral intermediate, which is the rate-determining stage. researchgate.net The decomposition of this intermediate then involves the cleavage of the C-N bond. researchgate.net Quantum mechanical calculations can precisely model the energy barriers for each step, explaining the kinetic differences between ester and amide hydrolysis. rsc.org

The phenyl ring of this compound is rich in electrons and poised for electrophilic aromatic substitution. The directing effects of the existing substituents can be predicted computationally. The amino (-NH2), acetamido (-NHCOCH3), and methyl (-CH3) groups are all activating, ortho-, para- directing groups.

Computational models can predict the most likely site of attack by an incoming electrophile. This is often done by calculating the stability of the possible sigma-complex intermediates (also known as Wheland intermediates) that form when the electrophile adds to the ring. nih.govfigshare.com The position that leads to the most stable intermediate, which is the one best able to delocalize the positive charge, is the preferred site of reaction. Modern methods may also use reactivity indices derived from DFT, such as Fukui functions or local ionization energy, to predict regioselectivity with high accuracy. researchgate.netrsc.org Given the substitution pattern, the positions ortho to the powerful amino group would be highly activated and likely sites for further substitution, pending steric considerations.

The interconversion of the functional groups, for example, the acetylation of the amino group or the deacetylation of the acetamido group, can also be modeled. These calculations would involve identifying the transition states for the transfer of the acetyl group, providing insight into the feasibility and energetics of such transformations.

In Silico Exploration of Structure-Reactivity Relationships within this compound and its Analogs

The exploration of structure-reactivity relationships through computational, or in silico, methods provides a powerful and resource-efficient avenue for understanding the chemical and biological behavior of molecules like this compound and its analogs. These theoretical studies, primarily rooted in quantitative structure-activity relationship (QSAR) models, are instrumental in predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and prioritizing experimental testing. nih.govnih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. By establishing a mathematical correlation between these descriptors and observed activity, it becomes possible to predict the activity of untested compounds. For aromatic amines, a class to which this compound belongs, QSAR models have been particularly insightful. mdpi.com

A hypothetical in silico investigation of this compound and its analogs would commence with the generation of a dataset of structurally related molecules. These analogs would be systematically modified to probe the influence of different functional groups and substitution patterns on a particular activity, such as enzyme inhibition or receptor binding.

Table 1: Hypothetical Analogs of this compound for a QSAR Study

| Compound Name | R1 | R2 | R3 |

| This compound | -NH2 | -CH3 | -OCOCH3 |

| 4-Acetamido-3-nitro-5-methylphenyl acetate | -NO2 | -CH3 | -OCOCH3 |

| 4-Acetamido-3-chloro-5-methylphenyl acetate | -Cl | -CH3 | -OCOCH3 |

| 4-Acetamido-3-amino-5-chlorophenyl acetate | -NH2 | -Cl | -OCOCH3 |

| 4-Acetamido-3-amino-5-methoxyphenyl acetate | -NH2 | -OCH3 | -OCOCH3 |

| 4-Acetamido-3-aminophenyl acetate | -NH2 | -H | -OCOCH3 |

| 2-Acetamido-4-methylphenyl acetate | -H | -CH3 | -OCOCH3 |

| N-(3-Amino-4-methylphenyl)acetamide | -NH2 | -CH3 | -H |

For each analog, a suite of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For aromatic amines, electronic properties are crucial in determining their reactivity and potential for metabolic activation. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: These, most commonly represented by the logarithm of the partition coefficient (logP), describe the molecule's affinity for nonpolar environments and its ability to cross cell membranes.

Once the descriptors are calculated and the biological activities of a training set of compounds are experimentally determined, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. The resulting equation provides a quantitative measure of the contribution of each descriptor to the observed activity.

Table 2: Hypothetical Research Findings from a QSAR Study

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | +0.45 | <0.05 | Increased hydrophobicity is positively correlated with activity. |

| LUMO Energy | -0.21 | <0.05 | Lower LUMO energy, indicating greater electrophilicity, is associated with higher activity. |

| Steric (MR) | -0.15 | >0.05 | Steric bulk in the R2 position is not significantly correlated with activity. |

| Dipole Moment | +0.32 | <0.05 | A higher dipole moment is beneficial for activity, suggesting the importance of polar interactions. |

The predictive power of the developed QSAR model is then rigorously assessed through internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested analogs. nih.gov Such in silico explorations not only accelerate the discovery of compounds with desired properties but also provide deep insights into the molecular mechanisms underpinning their activity.

Advanced Analytical Methodologies for Research on 4 Acetamido 3 Amino 5 Methylphenyl Acetate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into the molecular structure and composition of 4-Acetamido-3-amino-5-methylphenyl acetate (B1210297). By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that are invaluable for structural confirmation and for monitoring the progress of chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can confirm the connectivity and structure of 4-Acetamido-3-amino-5-methylphenyl acetate.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the various protons of the molecule would appear at distinct chemical shifts (δ), measured in parts per million (ppm). The spectrum would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the protons of the two acetyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlet, doublet) would provide information about neighboring protons. For instance, aromatic protons often appear as multiplets in the range of δ 6.0-7.5 ppm. rsc.org The amine (NH₂) protons would likely appear as a broad singlet, while the amide (NH) proton would be a singlet further downfield. rsc.org The three methyl groups (the phenyl-CH₃, the acetamido-CH₃, and the acetate-CH₃) would each produce a distinct singlet signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the acetate and acetamido groups (typically in the δ 168-170 ppm range), the aromatic carbons, and the methyl carbons. rsc.org The chemical shifts of the aromatic carbons are influenced by the attached functional groups (amino, acetamido, methyl, and acetate ester), allowing for confirmation of their positions on the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data are predictive and based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl-CH₃ | ~2.1-2.3 | ~18-22 |

| Acetamido-COCH₃ | ~2.0-2.2 | ~23-26 |

| Acetate-COCH₃ | ~2.2-2.4 | ~20-23 |

| Amine-NH₂ | ~3.5-5.0 (broad) | N/A |

| Acetamido-NH | ~8.5-9.5 | N/A |

| Aromatic-CH | ~6.5-7.5 | ~110-150 |

| Acetamido-C=O | N/A | ~168-170 |

| Acetate-C=O | N/A | ~169-171 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features:

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH) groups would produce distinct stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The primary amine usually shows two bands, while the secondary amide shows one.

C=O Stretching: Two strong absorption bands would be expected for the carbonyl groups. The ester carbonyl (C=O) typically absorbs around 1735-1750 cm⁻¹, while the amide carbonyl (C=O) appears at a lower frequency, around 1630-1680 cm⁻¹. rsc.org

C-O Stretching: The C-O bond of the acetate ester would show a strong absorption in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

This technique is particularly useful in reaction monitoring, for example, to track the appearance of the ester carbonyl peak if the compound is being synthesized from its corresponding phenol (B47542). rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄N₂O₃), the expected exact mass is approximately 222.10 g/mol . In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at or near this m/z value.

Furthermore, the molecule would fragment in a predictable manner under the high-energy conditions of the mass spectrometer. Analysis of a structurally related compound, 4-diacetylamino-3-methylphenyl acetate, shows key fragmentation peaks resulting from the loss of acetyl and ketene (B1206846) groups. massbank.eu A similar fragmentation for this compound would likely involve:

Loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetate or acetamido group.

Loss of an acetyl radical (CH₃CO•, 43 Da).

Cleavage of the ester bond.

These fragmentation patterns help to confirm the presence and connectivity of the acetate and acetamido functional groups.

Chromatographic and Separation Methodologies for Research Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a research chemical like this compound, chromatographic methods are indispensable for assessing purity, isolating the compound, and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds like this compound. It is also used for the quantitative analysis of the compound in a mixture.

A specific reverse-phase (RP) HPLC method has been described for the analysis of the closely related compound, Acetamide (B32628), N-(3-amino-4-methylphenyl)-. sielc.com This method can be adapted for this compound. In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase then elutes the compound, and its retention time is measured by a detector (e.g., UV-Vis). The purity is determined by the area percentage of the main peak relative to any impurity peaks.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Description | Source |

| Column | Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Alternative Mobile Phase | For Mass Spectrometry compatibility, phosphoric acid is replaced with formic acid. | sielc.com |

| Application | Purity assessment, quantitative analysis, and preparative separation for impurity isolation. | sielc.com |

| Detector | UV-Vis or Mass Spectrometer (MS) |

Gas Chromatography (GC) is a powerful separation technique used for compounds that can be vaporized without decomposition. While HPLC is often preferred for a molecule of this nature, GC, particularly when coupled with a mass spectrometer (GC-MS), can be a valuable tool. The analysis of a structural isomer, 2-Acetamido-4-methylphenyl acetate, by GC-MS has been noted, indicating the compound's suitability for this method. nih.gov

In a GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a long, thin column. phcogres.com The column separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it is detected, often by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. This method is highly effective for monitoring reactions for the consumption of volatile starting materials or the formation of volatile byproducts.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for the separation of complex mixtures, particularly in the pharmaceutical industry. chromatographytoday.combohrium.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu-webapp.eu This fluid state, achieved above its critical temperature and pressure, possesses unique properties—low viscosity and high diffusivity—that allow for faster and more efficient separations compared to liquid mobile phases. chromatographytoday.comchromatographyonline.com

The synthesis of this compound can result in a mixture containing structurally similar compounds, such as positional isomers or precursors. Separating these closely related aromatic amines is a significant analytical challenge. SFC offers enhanced selectivity for such separations, which is often difficult to achieve with reversed-phase HPLC. chromatographytoday.com Method development in SFC is highly dependent on the selection of the stationary phase and the composition of the mobile phase modifier (co-solvent). researchgate.net For polar compounds like aromatic amines, polar stationary phases (e.g., diol, pyridine) and polar modifiers (e.g., methanol (B129727), ethanol) are often employed to achieve the desired retention and resolution. chromatographytoday.comnih.gov The addition of small amounts of additives like ammonium (B1175870) acetate can further improve peak shape for basic compounds. chromatographytoday.com

A systematic screening of columns and co-solvents is the primary strategy for SFC method development. americanpharmaceuticalreview.com This involves testing various stationary phases against different modifiers to find the optimal conditions for separation. The process can be expedited using modern systems that allow for parallel column screening. americanpharmaceuticalreview.com

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Stationary Phase | Diol | 2-Ethylpyridine | Phenyl-Hexyl | Cyano (CN) |

| Co-solvent | Methanol | Methanol | Ethanol (B145695) | Isopropanol |

| Resolution (Rs) | 1.8 | 2.5 | 1.2 | 1.5 |

| Analysis Time (min) | 4.5 | 3.8 | 5.2 | 4.9 |

| Observations | Good separation | Optimal separation | Co-elution of impurities | Acceptable, but broader peaks |

| This interactive table showcases a representative method development screening for separating a target aromatic amine from its structural isomers using SFC. Condition B, utilizing a 2-Ethylpyridine column with methanol as a co-solvent, provided the best resolution in the shortest time. |

X-ray Crystallography and Solid-State Analysis for Definitive Structural Characterization

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids. For a compound like this compound, single-crystal X-ray diffraction (SCXRD) can provide unambiguous proof of its chemical structure, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This technique involves directing X-rays at a single crystal of the material; the resulting diffraction pattern is then analyzed to build a detailed model of the molecular and crystal structure. mdpi.com

In the pharmaceutical context, beyond the molecular structure, the solid-state properties of a compound are critically important. Many organic molecules, including acetanilide (B955) derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism. jagiellonskiecentruminnowacji.plmdpi.com Different polymorphs of the same compound can exhibit varied physical properties such as melting point, solubility, and stability, which can significantly impact its performance in a final product. pharmtech.comvirginia.edu

Solid-state analysis is therefore essential. X-ray Powder Diffraction (XRPD) is the primary tool used to identify and characterize different polymorphic forms. jagiellonskiecentruminnowacji.plnih.gov In XRPD, a powdered sample is analyzed, producing a characteristic diffraction pattern that serves as a fingerprint for a specific crystal form. jagiellonskiecentruminnowacji.plnih.gov This allows researchers to screen for different polymorphs and ensure the consistency of the desired solid form during manufacturing. Other thermo-analytical techniques, such as Differential Scanning Calorimetry (DSC), are often used in conjunction with XRPD to detect phase transitions and determine the relative thermal stability of different forms.

| Parameter | Illustrative Value |

| Compound | Substituted Acetanilide Derivative |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 13.111 |

| b (Å) | 11.311 |

| c (Å) | 7.985 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1184.1 |

| Z (Molecules/unit cell) | 4 |

| This interactive table presents typical crystallographic data obtained from a single-crystal X-ray diffraction analysis for an acetanilide derivative, similar in structure to the subject compound. researchgate.net This data defines the precise geometry and packing of molecules within the crystal lattice. |

Quantitative Analytical Approaches for Reaction Yields and Kinetic Studies

Accurately determining the yield of a chemical reaction is fundamental for process optimization and scale-up. For the synthesis of this compound, which involves processes like acetylation, quantitative analysis is crucial. ijcrt.org High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for this purpose. nih.gov

To determine the reaction yield, a sample of the crude reaction mixture is analyzed by HPLC. By creating a calibration curve with a pure, known concentration of the this compound standard, the concentration in the reaction sample can be accurately calculated from the area of its corresponding chromatographic peak. researchgate.netresearchgate.net This allows for the calculation of the actual yield of the reaction. researchgate.net

Furthermore, HPLC is an invaluable tool for conducting kinetic studies to understand the reaction mechanism and rate. The acetylation of an aromatic amine, for example, can be monitored over time by taking aliquots from the reaction vessel at specific intervals. nih.gov These samples are then analyzed by HPLC to quantify the concentration of the starting materials and the formed product, this compound. nih.govresearchgate.net Plotting the concentration of the product versus time allows for the determination of the reaction rate and the investigation of how factors like temperature, catalyst, and reactant concentration influence the reaction speed. ncsu.eduresearchgate.net Such kinetic data is essential for developing an efficient and controlled synthesis process.

| Time (minutes) | Precursor A Concentration (mM) | Product Concentration (mM) |

| 0 | 1.00 | 0.00 |

| 10 | 0.78 | 0.22 |

| 20 | 0.61 | 0.39 |

| 30 | 0.47 | 0.53 |

| 60 | 0.22 | 0.78 |

| 90 | 0.10 | 0.90 |

| 120 | 0.04 | 0.96 |

| This interactive table provides representative data from a kinetic study of an acetylation reaction monitored by HPLC. The decrease in precursor concentration and the corresponding increase in product concentration over time allow for the calculation of the reaction rate constant. |

After a comprehensive search of available scientific literature, it has been determined that there is no specific research data or published applications for the chemical compound "this compound" corresponding to the detailed outline provided in the user request. The conducted searches did not yield any information regarding its use as a strategic precursor in advanced organic synthesis, its application in the development of chemical probes and ligands, or its potential in materials science and polymer chemistry.

The search results did identify related, but structurally distinct, compounds such as N-(3-amino-4-methylphenyl)acetamide and 2-Acetamido-4-methylphenyl acetate. However, due to the strict requirement to focus solely on "this compound," the information on these other compounds cannot be used to fulfill the request.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified section and subsection, as no such information appears to be publicly available for this specific chemical entity.

Research Applications and Future Directions for 4 Acetamido 3 Amino 5 Methylphenyl Acetate

Potential in Materials Science and Polymer Chemistry as a Monomer or Functional Building Block

Incorporation into Aromatic Polymer Feedstocks

The structure of 4-Acetamido-3-amino-5-methylphenyl acetate (B1210297) makes it a promising candidate as a monomer or a functional additive in the synthesis of advanced aromatic polymers. The presence of a primary amino group allows it to be incorporated into polymer backbones through reactions like polyamidation or polyimidation. The acetamido and acetate groups, on the other hand, can serve as pendant moieties that influence the final properties of the polymer.

Aromatic polymers are known for their exceptional thermal and mechanical stability, and the incorporation of functional groups can further enhance their utility. mdpi.com For instance, the acetamido group can increase interchain hydrogen bonding, potentially improving the mechanical strength and thermal resistance of the resulting polymer. mdpi.com The acetate group, being susceptible to hydrolysis, could be used to introduce a hydroxyl group post-polymerization, offering a route to further functionalization or to alter the polymer's solubility and hydrophilicity.

The methyl group on the aromatic ring can also play a subtle but significant role. It can influence the solubility of the monomer and the resulting polymer, often improving its processability in organic solvents. Furthermore, the substitution pattern of the aromatic ring will affect the geometry of the polymer chain, influencing its packing and morphology.

Below is a table summarizing the potential roles of each functional group in the context of aromatic polymer feedstocks:

| Functional Group | Potential Role in Aromatic Polymers |

| 3-Amino Group | Primary reactive site for polymerization (e.g., with diacyl chlorides to form polyamides). |

| 4-Acetamido Group | Enhances intermolecular hydrogen bonding, potentially increasing thermal stability and mechanical strength. |

| Acetate Group | Can be hydrolyzed to a hydroxyl group for post-polymerization modification or to enhance solubility. |

| 5-Methyl Group | Improves solubility of the monomer and polymer; influences polymer chain packing. |

The development of high-performance polymers, such as aramids, often relies on the use of carefully designed aromatic monomers. mdpi.com The unique combination of functional groups in 4-Acetamido-3-amino-5-methylphenyl acetate could lead to the creation of novel polymers with a tailored balance of properties, including processability, thermal stability, and chemical reactivity.

Role in the Synthesis of Specialty Chemical Materials

Beyond polymer science, this compound can be envisioned as a versatile intermediate in the synthesis of a variety of specialty chemicals. The differential reactivity of its functional groups allows for selective transformations, paving the way for the creation of complex molecules.

The free amino group is a key handle for a multitude of chemical reactions. It can be diazotized and subsequently replaced with a wide array of other functional groups, a cornerstone of aromatic chemistry. This would allow for the synthesis of a diverse library of derivatives from a single precursor. For example, diazotization followed by a Sandmeyer reaction could introduce cyano, halo, or other functionalities.

The acetamido group, being a protected amine, offers another layer of synthetic control. It can be hydrolyzed under acidic or basic conditions to reveal a second amino group, leading to a diaminophenyl derivative. The selective deprotection of the acetamido group in the presence of the acetate ester would be a key synthetic challenge, requiring careful selection of reaction conditions.

The acetate group can be readily hydrolyzed to a phenolic hydroxyl group. This transformation would convert the molecule into a substituted aminophenol, a class of compounds with broad applications in pharmaceuticals, dyes, and photographic developers. metoree.comresearchgate.net The resulting aminophenol could then undergo further reactions, such as O-alkylation or conversion to other esters.

The following table outlines potential synthetic transformations and the resulting classes of specialty chemicals:

| Starting Material | Reaction | Product Class | Potential Applications |

| This compound | Diazotization of the amino group followed by Sandmeyer reaction | Substituted acetamidophenyl acetates | Pharmaceutical intermediates, fine chemicals |

| This compound | Hydrolysis of the acetamido group | Diaminophenyl acetate derivative | Monomers for polyurethanes, epoxy resins |

| This compound | Hydrolysis of the acetate group | Substituted aminophenol | Precursors for dyes, antioxidants, pharmaceuticals |

The synthesis of N-acetyl-p-aminophenol (paracetamol) from p-aminophenol is a well-established industrial process. prepchem.comwikipedia.org By analogy, derivatives of this compound could serve as precursors to novel analgesic or anti-inflammatory agents, a field where new para-aminophenol derivatives are actively being explored. nih.gov

Emerging Methodologies for the Functionalization of Aromatic Acetamido and Amino Compounds

Recent advances in synthetic organic chemistry offer exciting new possibilities for the functionalization of molecules like this compound. Traditional methods for modifying aromatic rings often require harsh conditions and can suffer from a lack of selectivity. researchgate.net Emerging methodologies, however, are providing milder and more precise tools for chemists.

One area of significant progress is in the field of C-H functionalization. utexas.edu These reactions allow for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, C-H functionalization could potentially be used to introduce additional substituents onto the aromatic ring, further tuning its properties.

The development of novel catalytic systems is also expanding the scope of reactions available for functionalizing aromatic amines and amides. For example, new catalysts are enabling more efficient and selective cross-coupling reactions, which could be used to attach new aryl or alkyl groups to the molecule. The synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines represents a novel approach to constructing polyfunctionalized aromatic systems. nih.gov

Furthermore, enzymatic and chemoenzymatic methods are gaining traction as environmentally friendly alternatives to traditional chemical synthesis. Enzymes can offer exquisite selectivity, which would be highly beneficial when dealing with a polyfunctional molecule like this compound, where selective modification of one functional group in the presence of others is a key challenge.

Future Research Trajectories and Interdisciplinary Opportunities Involving this compound

The potential of this compound extends beyond traditional chemical synthesis and into various interdisciplinary fields. Its unique combination of functional groups opens up avenues for research in materials science, medicinal chemistry, and sustainable chemistry.

In materials science, the compound could be explored as a building block for "smart" materials. The pH-sensitive amino and acetamido groups, along with the hydrolyzable acetate, could be leveraged to create polymers that respond to changes in their environment. nih.gov For instance, a polymer incorporating this monomer could exhibit changes in solubility or mechanical properties in response to pH shifts, making it a candidate for applications in drug delivery or sensor technology.

In medicinal chemistry, the compound and its derivatives could be investigated for their biological activity. As noted, aminophenol derivatives are a well-established class of pharmaceuticals. nih.gov The specific substitution pattern of this compound could lead to novel compounds with unique pharmacological profiles. The synthesis of o-aminophenol derivatives has been shown to yield compounds with antioxidant properties.

The following table lists the interdisciplinary research opportunities for this compound:

| Research Area | Potential Application/Study |

| Materials Science | Development of pH-responsive polymers for drug delivery and sensors. |

| Medicinal Chemistry | Synthesis and screening of derivatives for analgesic, anti-inflammatory, or antioxidant activity. |

| Sustainable Chemistry | Investigation of synthetic routes from renewable feedstocks like lignin. |

| Polymer Chemistry | Creation of novel high-performance polymers with tailored properties. startus-insights.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.